1-methanesulfonyl-N-(2-{[6-(1H-pyrrol-1-yl)pyrimidin-4-yl]amino}ethyl)piperidine-4-carboxamide 1-methanesulfonyl-N-(2-{[6-(1H-pyrrol-1-yl)pyrimidin-4-yl]amino}ethyl)piperidine-4-carboxamide
Brand Name: Vulcanchem
CAS No.: 1428356-04-0
VCID: VC4538465
InChI: InChI=1S/C17H24N6O3S/c1-27(25,26)23-10-4-14(5-11-23)17(24)19-7-6-18-15-12-16(21-13-20-15)22-8-2-3-9-22/h2-3,8-9,12-14H,4-7,10-11H2,1H3,(H,19,24)(H,18,20,21)
SMILES: CS(=O)(=O)N1CCC(CC1)C(=O)NCCNC2=CC(=NC=N2)N3C=CC=C3
Molecular Formula: C17H24N6O3S
Molecular Weight: 392.48

1-methanesulfonyl-N-(2-{[6-(1H-pyrrol-1-yl)pyrimidin-4-yl]amino}ethyl)piperidine-4-carboxamide

CAS No.: 1428356-04-0

Cat. No.: VC4538465

Molecular Formula: C17H24N6O3S

Molecular Weight: 392.48

* For research use only. Not for human or veterinary use.

1-methanesulfonyl-N-(2-{[6-(1H-pyrrol-1-yl)pyrimidin-4-yl]amino}ethyl)piperidine-4-carboxamide - 1428356-04-0

Specification

CAS No. 1428356-04-0
Molecular Formula C17H24N6O3S
Molecular Weight 392.48
IUPAC Name 1-methylsulfonyl-N-[2-[(6-pyrrol-1-ylpyrimidin-4-yl)amino]ethyl]piperidine-4-carboxamide
Standard InChI InChI=1S/C17H24N6O3S/c1-27(25,26)23-10-4-14(5-11-23)17(24)19-7-6-18-15-12-16(21-13-20-15)22-8-2-3-9-22/h2-3,8-9,12-14H,4-7,10-11H2,1H3,(H,19,24)(H,18,20,21)
Standard InChI Key MDMWENGMBMOZES-UHFFFAOYSA-N
SMILES CS(=O)(=O)N1CCC(CC1)C(=O)NCCNC2=CC(=NC=N2)N3C=CC=C3

Introduction

1-Methanesulfonyl-N-(2-{[6-(1H-pyrrol-1-yl)pyrimidin-4-yl]amino}ethyl)piperidine-4-carboxamide

Kinase Inhibition

The pyrrolo[2,3-d]pyrimidine core is a known motif in kinase inhibitors, particularly for protein kinase B (PKB/Akt) and Janus kinase 1 (JAK1) . Structural analogs (e.g., CCT128930) exhibit nanomolar potency against PKB with selectivity over PKA .

TargetActivity (Structural Analogs)MechanismSource
PKB (Akt)IC₅₀: Low nanomolar rangeATP-competitive inhibition
JAK1Inhibition via pyrrolo-pyrimidine coreDisruption of kinase activity

Bioavailability and Metabolic Stability

  • Sulfonamide and Carboxamide Groups: Improve solubility and metabolic stability compared to benzyl-substituted analogs .

  • Oral Bioavailability: Enhanced by the amide linker, as seen in related compounds (e.g., 4-carboxamides) .

Oncological and Metabolic Applications

The compound’s structural features align with therapeutic targets in:

  • Cancer: PKB/Akt pathway inhibition (e.g., ovarian cancer, glioblastoma) .

  • Autoimmune Diseases: JAK1 inhibition (e.g., rheumatoid arthritis) .

Spectroscopic and Chromatographic Data

TechniqueDescriptionSource
NMRPeaks for aromatic protons (pyrrole, pyrimidine), piperidine CH₂, and sulfonamide groups
Mass SpectrometryESI MS m/z 408 [M+H]⁺ (PubChem)
ChromatographySilica gel (EtOAc/MeOH) for purification

Stability and Solubility

  • Solubility: Enhanced by polar functional groups (sulfonamide, carboxamide).

  • Storage: Requires anhydrous conditions to prevent hydrolysis of the carboxamide.

Comparative Analysis with Analogous Compounds

FeatureThis CompoundCCT128930 (PKB Inhibitor)
Core ScaffoldPyrrolo[2,3-d]pyrimidinePyrrolo[2,3-d]pyrimidine
Side ChainPiperidine-4-carboxamide4-Benzylpiperidine
SolubilityImproved (amide > benzyl)Moderate
SelectivityPredicted high (amide linker)28-fold (PKB vs. PKA)

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator